AS-604850

Description

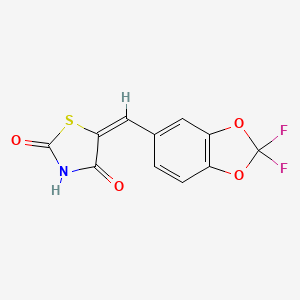

The exact mass of the compound 5-(2,2-Difluoro-benzo[1,3]dioxol-5-ylmethylene)-thiazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H5F2NO4S |

|---|---|

Molecular Weight |

285.23 g/mol |

IUPAC Name |

(5E)-5-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C11H5F2NO4S/c12-11(13)17-6-2-1-5(3-7(6)18-11)4-8-9(15)14-10(16)19-8/h1-4H,(H,14,15,16)/b8-4+ |

InChI Key |

SRLVNYDXMUGOFI-XBXARRHUSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1/C=C/3\C(=O)NC(=O)S3)OC(O2)(F)F |

Canonical SMILES |

C1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)OC(O2)(F)F |

Pictograms |

Irritant |

Synonyms |

5-(2,2-difluorobenzo(1,3)dioxol-5-ylmethylene)thiazolidine-2,4-dione AS 604850 AS-604850 AS604850 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of AS-604850: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-604850 is a potent and selective small molecule inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory and immune responses. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical properties, cellular effects, and in vivo efficacy. Quantitative data are summarized, key experimental methodologies are described, and relevant signaling pathways are visualized to offer a thorough resource for researchers in pharmacology and drug development.

Introduction to PI3Kγ and its Role in Inflammation

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, survival, and trafficking. The Class I PI3Ks are further divided into Class IA (PI3Kα, PI3Kβ, PI3Kδ) and Class IB (PI3Kγ). While Class IA PI3Ks are typically activated by receptor tyrosine kinases, PI3Kγ is uniquely activated by G-protein-coupled receptors (GPCRs), which are central to the inflammatory cascade.[1][2] This positions PI3Kγ as a critical mediator of leukocyte recruitment and activation at sites of inflammation.[3][4] Its restricted expression, primarily in hematopoietic cells, makes it an attractive therapeutic target for inflammatory and autoimmune diseases.[5][6]

Biochemical Profile of this compound

This compound is an ATP-competitive inhibitor of PI3Kγ.[3][7][8] It exerts its inhibitory effect by binding to the ATP-binding pocket of the p110γ catalytic subunit, thereby preventing the phosphorylation of its lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to phosphatidylinositol 3,4,5-trisphosphate (PIP3).

Potency and Selectivity

This compound demonstrates significant potency for PI3Kγ with a high degree of selectivity over other Class I PI3K isoforms.[7][9] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory constants (IC50 and Ki) are summarized in the table below.

| Parameter | Value | Notes |

| IC50 (PI3Kγ) | 250 nM | Half-maximal inhibitory concentration against the gamma isoform.[3][7][9] |

| Ki (PI3Kγ) | 180 nM | Inhibitor constant, reflecting binding affinity for the gamma isoform.[7][8] |

| Selectivity | >80-fold vs PI3Kδ/β | Demonstrates significantly lower activity against delta and beta isoforms.[7] |

| Selectivity | 18-fold vs PI3Kα | Shows moderate selectivity against the alpha isoform.[7][8] |

| IC50 (PI3Kα) | 4.5 µM | |

| IC50 (PI3Kβ) | >20 µM | |

| IC50 (PI3Kδ) | >20 µM |

Table 1: In Vitro Potency and Selectivity of this compound

The structural basis for the selectivity of inhibitors like this compound lies in subtle amino acid differences within the ATP-binding sites of the various PI3K isoforms. For instance, the presence of an alanine (B10760859) residue (Ala885) in PI3Kγ, which is a serine in other isoforms, can be exploited by inhibitors to achieve isoform-specific interactions.[10]

Cellular Mechanism of Action

The inhibition of PI3Kγ by this compound disrupts the downstream signaling cascade, leading to a variety of cellular effects that collectively contribute to its anti-inflammatory properties.

Inhibition of the PI3Kγ/Akt Signaling Pathway

Upon GPCR activation by chemokines (e.g., MCP-1, RANTES) or other inflammatory mediators (e.g., C5a), PI3Kγ is recruited to the plasma membrane where it generates PIP3. PIP3 acts as a second messenger, recruiting and activating downstream effectors containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[1] this compound blocks the production of PIP3, thereby preventing the activation of Akt and its subsequent phosphorylation of downstream targets.[8]

Functional Consequences of PI3Kγ Inhibition

The blockade of the PI3Kγ/Akt pathway by this compound translates into the inhibition of key cellular functions involved in inflammation:

-

Inhibition of Chemotaxis: this compound effectively blocks the directed migration of immune cells, such as monocytes and eosinophils, towards chemoattractants like MCP-1 and platelet-activating factor (PAF).[7][11] This is a direct consequence of disrupting the signaling required for establishing cell polarity and motility.

-

Reduction of Leukocyte Infiltration: By inhibiting chemotaxis, this compound reduces the recruitment of inflammatory cells, including neutrophils and macrophages, to sites of inflammation in vivo.[3][7]

-

Suppression of Pro-inflammatory Mediator Production: Inhibition of the PI3Kγ pathway can lead to a decrease in the production and release of pro-inflammatory cytokines.[5][12]

| Cellular Effect | Key Findings |

| PKB/Akt Phosphorylation | This compound inhibits C5a-mediated PKB phosphorylation in RAW264 mouse macrophages with an IC50 of 10 µM.[7] It also inhibits MCP-1-mediated phosphorylation of PKB and its downstream substrates GSK3α and β in primary monocytes.[8] |

| Chemotaxis | This compound blocks MCP-1-mediated chemotaxis in Pik3cg+/+ monocytes in a concentration-dependent manner, with an IC50 of 21 µM.[7] It also suppresses chemotactic responses of EoL-1 cells and blood eosinophils to platelet-activating factor (PAF).[7][11] |

| Apoptosis | The compound diminishes bile salt-induced apoptosis in HepG2 Ntcp and Huh7-Ntcp cells.[7] |

Table 2: Cellular Effects of this compound

In Vivo Efficacy

The anti-inflammatory effects of this compound have been demonstrated in various preclinical models of inflammatory diseases.

| Animal Model | Dosing | Key Findings |

| RANTES-induced Peritonitis | Oral administration | This compound reduces peritoneal neutrophil recruitment with an ED50 of 42.4 mg/kg.[7][8] |

| Thioglycollate-induced Peritonitis | 10 mg/kg, oral administration | Results in a 31% reduction of neutrophil recruitment.[7][8] |

| Experimental Autoimmune Encephalomyelitis (EAE) | 7.5 mg/kg/day, subcutaneous | Significantly reduces the number of infiltrated leukocytes (macrophages and CD3+ T cells) in the CNS, ameliorates clinical symptoms, and enhances myelination and axon number.[3] |

Table 3: In Vivo Anti-inflammatory Activity of this compound

Experimental Protocols

In Vitro PI3Kγ Kinase Assay

This assay quantifies the inhibitory activity of this compound on the enzymatic function of PI3Kγ.

Methodology:

-

Human recombinant PI3Kγ (100 ng) is incubated at room temperature.[7]

-

The incubation mixture contains a kinase buffer (10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Na Cholate), lipid vesicles containing phosphatidylinositol (PtdIns) and phosphatidylserine (B164497) (PtdSer), and ATP mixed with γ[³³P]ATP.[7]

-

This compound or a vehicle control (DMSO) is added to the mixture.

-

The kinase reaction is allowed to proceed and is then stopped by the addition of neomycin-coated Scintillation Proximity Assay (SPA) beads.[7]

-

The amount of radiolabeled phosphate (B84403) incorporated into the lipid substrate is quantified by scintillation counting.

Cellular Akt Phosphorylation Assay

This assay determines the effect of this compound on the downstream signaling of PI3Kγ in a cellular context.

Methodology:

-

RAW264 mouse macrophages or primary monocytes are cultured.[7][8]

-

Cells are pre-treated with varying concentrations of this compound or DMSO for a specified time (e.g., 15 minutes).[8]

-

Cells are then stimulated with a GPCR agonist, such as C5a or MCP-1, to activate the PI3Kγ pathway.[7][8]

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Western blotting is performed using antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

-

The ratio of p-Akt to total Akt is quantified to determine the extent of pathway inhibition.

In Vivo Peritonitis Model

This model assesses the ability of this compound to inhibit leukocyte recruitment in vivo.

Methodology:

-

Mice (e.g., C3H or Balb/C) are administered this compound orally at various doses.[7][8]

-

After a set period (e.g., 4.25-4.5 hours), peritonitis is induced by intraperitoneal injection of an inflammatory agent, such as RANTES or thioglycollate.[7][8]

-

At a specific time point post-injection, peritoneal lavage is performed to collect the infiltrated leukocytes.

-

The total number of recruited cells, and specifically neutrophils, is quantified using a cell counter or by flow cytometry.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PI3Kγ. Its mechanism of action involves the direct, ATP-competitive inhibition of the p110γ catalytic subunit, leading to the suppression of the PI3Kγ/Akt signaling pathway. This translates to the inhibition of key inflammatory cell functions, most notably chemotaxis and recruitment to inflammatory sites. The demonstrated efficacy in preclinical models of inflammation underscores the therapeutic potential of targeting PI3Kγ with selective inhibitors like this compound for the treatment of a range of inflammatory and autoimmune disorders. This technical guide provides a foundational understanding of its mechanism for researchers and professionals engaged in the development of novel anti-inflammatory therapies.

References

- 1. Discovery of a novel phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor against hematologic malignancies and theoretical studies on its PI3Kγ-specific binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancernetwork.com [cancernetwork.com]

- 3. PI3Kγ INHIBITION ALLEVIATES SYMPTOMS AND INCREASES AXON NUMBER IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K inhibition in inflammation: Toward tailored therapies for specific diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the anti-inflammatory effects of PI3Kδ/γ inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. amsbio.com [amsbio.com]

- 10. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - LKT Labs [lktlabs.com]

- 12. Frontiers | The Inhibition of Phosphoinositide-3 Kinases Induce Resolution of Inflammation in a Gout Model [frontiersin.org]

AS-604850: An In-depth Technical Profile of a PI3Kγ Selective Inhibitor

This technical guide provides a comprehensive overview of the phosphoinositide 3-kinase gamma (PI3Kγ) selectivity profile of the small molecule inhibitor, AS-604850. It is intended for researchers, scientists, and drug development professionals working in cell signaling and pharmacology. This document details the inhibitor's potency against various PI3K isoforms, the experimental methods used to determine this selectivity, and the signaling context in which it operates.

Core Properties of this compound

This compound is a selective and ATP-competitive inhibitor of PI3Kγ.[1][2][3] Its mechanism of action involves competing with ATP for the binding site within the catalytic domain of the p110γ subunit of PI3Kγ.[1][2][4] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), thereby blocking downstream signaling cascades.[4][5]

Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified against the four Class I PI3K isoforms (α, β, γ, δ). The data, presented in terms of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), highlight its significant selectivity for the gamma isoform.

Table 1: this compound Inhibitory Activity Against Class I PI3K Isoforms

| PI3K Isoform | IC50 (µM) | Ki (µM) | Selectivity Fold (vs. PI3Kγ) |

|---|---|---|---|

| PI3Kγ | 0.25 [1][2][3] | 0.18 [1][2] | 1x |

| PI3Kα | 4.5[1][2] | - | 18x |

| PI3Kβ | >20[1] | - | >80x |

| PI3Kδ | >20[1] | - | >80x |

Data compiled from multiple sources.[1][2][3] Selectivity fold is calculated based on the ratio of IC50 values.

This profile demonstrates that this compound is over 80-fold more selective for PI3Kγ than for PI3Kβ and PI3Kδ, and 18-fold more selective for PI3Kγ over PI3Kα in biochemical assays.[1][2]

Signaling Pathway Context

PI3Kγ is a key enzyme in signal transduction pathways, primarily activated by G-protein-coupled receptors (GPCRs).[5][6] Its activity is crucial for processes such as cell growth, differentiation, and migration, particularly in immune cells like neutrophils and macrophages.[3][4] Inhibition of PI3Kγ by this compound blocks the production of PIP3, which in turn prevents the recruitment and activation of downstream effectors like Protein Kinase B (AKT) and mammalian Target of Rapamycin (mTOR).[4][5][7]

Experimental Protocols for Selectivity Determination

The selectivity profile of a PI3K inhibitor like this compound is established through a combination of biochemical and cell-based assays.

This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified PI3K isoforms. A common method is the radiometric kinase assay.[8][9]

Principle: This assay quantifies the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to the lipid substrate, PIP2. The resulting radiolabeled PIP3 is then separated and measured, with a reduction in signal indicating enzymatic inhibition.

Detailed Protocol:

-

Reaction Setup: Recombinant human PI3K isoforms (p110α, p110β, p110γ, p110δ) are individually prepared in a reaction buffer (e.g., 20 mM HEPES, 5 mM MgCl₂, 0.25 mM EDTA, pH 7.4) in a 96-well plate.[8]

-

Inhibitor Addition: A serial dilution of this compound (or vehicle control, e.g., DMSO) is added to the wells containing the respective enzyme isoforms.

-

Substrate Addition: Lipid vesicles containing phosphatidylinositol (PI) or PIP2 are added as the substrate.[1][8]

-

Initiation: The kinase reaction is initiated by adding ATP mixed with a trace amount of [γ-³²P]ATP.[8]

-

Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 20-60 minutes).[8][9]

-

Termination: The reaction is stopped by adding a strong acid (e.g., 0.1 M HCl).[8]

-

Extraction & Quantification: The radiolabeled phospholipids (B1166683) (PIP3) are extracted using a solvent mixture (e.g., chloroform/methanol) and quantified via scintillation counting.[8]

-

Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is then calculated by fitting the data to a sigmoidal dose-response curve.[10]

This assay confirms that the inhibitor can engage its target within a cellular context and produce a functional downstream effect. It typically involves measuring the phosphorylation status of AKT, a direct downstream target of PI3K signaling.[10]

Principle: Inhibition of PI3Kγ activity by this compound in cells should lead to a dose-dependent decrease in the phosphorylation of AKT at key residues (Ser473 and/or Thr308) following stimulation with a relevant agonist.

Detailed Protocol:

-

Cell Culture: A relevant cell line, often of hematopoietic origin (e.g., RAW264.7 macrophages), is cultured.[1][2]

-

Inhibitor Treatment: Cells are pre-incubated with a serial dilution of this compound for a specified time (e.g., 15-30 minutes).[2]

-

Pathway Stimulation: The PI3Kγ pathway is activated by adding a specific agonist, such as the chemokine MCP-1 or the complement component C5a.[1][2]

-

Cell Lysis: After a short stimulation period (e.g., 5-10 minutes), the cells are immediately lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.

-

Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated AKT (p-AKT Ser473) and total AKT.

-

Detection & Analysis: The bands are visualized using a secondary antibody and chemiluminescence. The intensity of the p-AKT bands is quantified and normalized to the total AKT bands to determine the relative level of inhibition.[10] The cellular IC50 is calculated from the dose-response curve.

Workflow for Selectivity Profiling

The logical progression from in vitro biochemical assays to cell-based functional assays is critical for building a comprehensive understanding of an inhibitor's selectivity and potential for therapeutic development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PI3Kγ INHIBITION ALLEVIATES SYMPTOMS AND INCREASES AXON NUMBER IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. Discovery of a novel phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor against hematologic malignancies and theoretical studies on its PI3Kγ-specific binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Function, Regulation and Biological Roles of PI3Kγ Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

AS-604850: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-604850 is a potent and selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase γ (PI3Kγ) isoform. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and clear visual representations of the molecular cascades involved.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in numerous cellular processes, including cell growth, proliferation, differentiation, survival, and motility.[1] The class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit and are further divided into class IA (PI3Kα, PI3Kβ, PI3Kδ) and class IB (PI3Kγ).[1] PI3Kγ is primarily activated by G-protein-coupled receptors (GPCRs) and is a key regulator of inflammatory and immune responses.[1] Its restricted expression to the hematopoietic system makes it an attractive therapeutic target for a range of inflammatory diseases and hematologic malignancies.[1] this compound has emerged as a valuable tool for dissecting the physiological and pathological roles of PI3Kγ due to its selectivity. This guide will focus on the downstream consequences of PI3Kγ inhibition by this compound.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by competing with ATP for the binding site on the PI3Kγ catalytic subunit.[2][3] This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting downstream proteins with pleckstrin homology (PH) domains to the plasma membrane, thereby initiating a signaling cascade. By blocking PIP3 production, this compound effectively attenuates these downstream signaling events.

Quantitative Data: Inhibitory Activity of this compound

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms

| PI3K Isoform | IC50 (µM) | Ki (µM) | Selectivity vs. PI3Kγ |

| PI3Kγ | 0.25[2][3] | 0.18[2][3] | - |

| PI3Kα | 4.5[2] | - | 18-fold[2][3] |

| PI3Kβ | >20[2] | - | >30-fold[2][3] |

| PI3Kδ | >20[2] | - | >30-fold[2][3] |

Table 2: Cellular and In Vivo Efficacy of this compound

| Assay | Cell Type/Model | Effect | IC50 / ED50 |

| C5a-mediated PKB/Akt phosphorylation | RAW264 mouse macrophages | Inhibition | 10 µM[2][3] |

| MCP-1-mediated chemotaxis | Pik3cg+/+ monocytes | Inhibition | 21 µM[2] |

| RANTES-induced peritoneal neutrophil recruitment | Balb/C or C3H mice | Reduction | 42.4 mg/kg (ED50)[3] |

| Thioglycollate-induced peritonitis | Mice | 31% reduction of neutrophil recruitment (at 10 mg/kg) | -[3] |

Core Downstream Signaling Pathways

The primary downstream signaling pathway affected by this compound is the PI3Kγ/Akt/GSK3 axis. Inhibition of PI3Kγ leads to a cascade of events that ultimately regulate cellular processes like inflammation, cell survival, and proliferation.

The PI3Kγ/Akt/GSK3 Signaling Pathway

Upon activation, PI3Kγ phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as Protein Kinase B or PKB) at the cell membrane.[4][5] Activated Akt then phosphorylates and inactivates a key downstream effector, Glycogen Synthase Kinase 3 (GSK3), which exists in two isoforms, GSK3α and GSK3β.[3][5] this compound, by inhibiting PI3Kγ, prevents the activation of Akt and consequently the inhibitory phosphorylation of GSK3.[3] This leads to the modulation of various GSK3 substrates involved in inflammation and cell survival.

References

- 1. pi3k signaling pathways: Topics by Science.gov [science.gov]

- 2. PI3K (p120γ) Protocol [worldwide.promega.com]

- 3. promega.com.br [promega.com.br]

- 4. PI3Kγ INHIBITION ALLEVIATES SYMPTOMS AND INCREASES AXON NUMBER IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

The Role of PI3K Gamma in Neutrophil Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil chemotaxis, the directed migration of neutrophils toward a chemoattractant gradient, is a fundamental process in the innate immune response and inflammation. A critical signaling node in this process is the class IB phosphoinositide 3-kinase gamma (PI3Kγ). This technical guide provides an in-depth examination of the role of PI3Kγ in neutrophil chemotaxis, detailing the molecular signaling pathways, summarizing key quantitative data from seminal studies, and providing comprehensive experimental protocols for investigating this process. This document is intended to serve as a valuable resource for researchers and professionals in immunology and drug development seeking to understand and target PI3Kγ-mediated neutrophil migration.

Introduction

Neutrophils are the first line of defense against invading pathogens. Their rapid recruitment to sites of infection or injury is orchestrated by a process called chemotaxis. Dysregulation of neutrophil chemotaxis can lead to uncontrolled inflammation and tissue damage, contributing to the pathology of numerous inflammatory diseases. Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play pivotal roles in various cellular processes, including cell growth, proliferation, differentiation, and migration. In neutrophils, the class IB isoform, PI3Kγ, is a key transducer of signals from G-protein coupled receptors (GPCRs) that recognize chemoattractants, thereby regulating directional cell movement.[1][2]

The PI3Kγ Signaling Pathway in Neutrophil Chemotaxis

The activation of PI3Kγ in neutrophils is initiated by the binding of chemoattractants, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), complement component C5a, and chemokines like interleukin-8 (IL-8), to their respective GPCRs on the neutrophil surface.[3] This binding event triggers a conformational change in the receptor, leading to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits.[4] The liberated Gβγ dimer, in conjunction with Ras, directly activates the p110γ catalytic subunit of PI3Kγ.[5]

Activated PI3Kγ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) at the 3-position of the inositol (B14025) ring, generating the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][7] PIP3 accumulates at the leading edge of the migrating neutrophil, acting as a crucial spatial cue for the establishment of cell polarity.[8] This localized accumulation of PIP3 recruits and activates downstream effector proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B).[5][9]

The activation of Akt and other downstream effectors orchestrates the complex cytoskeletal rearrangements required for cell motility, including the regulation of small GTPases of the Rac, Rho, and Arf families.[5] This signaling cascade ultimately leads to the formation of lamellipodia and directed migration towards the chemoattractant source.[10]

References

- 1. PI3K signaling in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of PI3K in neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Central role for G protein-coupled phosphoinositide 3-kinase gamma in inflammation - ProQuest [proquest.com]

- 4. The role of G protein-coupled receptor in neutrophil dysfunction during sepsis-induced acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K class IB pathway in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of endothelial PI3Kγ activity in neutrophil trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neutrophils lacking phosphoinositide 3-kinase γ show loss of directionality during N-formyl-Met-Leu-Phe-induced chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Non-canonical PI3K-Cdc42-Pak-Mek-Erk Signaling Promotes Immune-Complex-Induced Apoptosis in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A PLCβ/PI3Kγ-GSK3 signaling pathway regulates cofilin phosphatase slingshot2 and neutrophil polarization and chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

AS-604850: A Technical Guide to PI3Kγ Target Validation in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation underlies a multitude of debilitating diseases, driving a critical need for targeted therapeutic strategies. The Phosphoinositide 3-kinase gamma (PI3Kγ) enzyme has emerged as a key regulator of the inflammatory response, primarily expressed in leukocytes. Its role in mediating leukocyte migration, activation, and function makes it a compelling target for anti-inflammatory drug development. AS-604850 is a potent and selective ATP-competitive inhibitor of PI3Kγ, serving as a critical tool for the validation of this target in various inflammatory contexts. This technical guide provides an in-depth overview of the target validation of this compound in inflammation, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and efficacy in preclinical models of inflammation.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell/Enzyme System | Reference |

| PI3Kγ IC50 | 0.25 µM | Human recombinant PI3Kγ | [1][2] |

| PI3Kγ Ki | 0.18 µM | Human recombinant PI3Kγ | [1] |

| PI3Kα IC50 | 4.5 µM | Human recombinant PI3Kα | [2] |

| PI3Kβ IC50 | >20 µM | Human recombinant PI3Kβ | [2] |

| PI3Kδ IC50 | >20 µM | Human recombinant PI3Kδ | [2] |

| Selectivity vs PI3Kα | 18-fold | - | [1] |

| Selectivity vs PI3Kβ/δ | >30-fold | - | [1] |

| PKB (Akt) Phosphorylation IC50 | 10 µM | C5a-stimulated RAW264 mouse macrophages | [1] |

Table 2: In Vivo Efficacy of this compound in Inflammation Models

| Animal Model | Endpoint | This compound Dose | Efficacy | Reference |

| RANTES-induced Peritonitis (mice) | Neutrophil Recruitment (ED50) | 42.4 mg/kg (oral) | 50% reduction | [1] |

| Thioglycollate-induced Peritonitis (mice) | Neutrophil Recruitment | 10 mg/kg (oral) | 31% reduction | [1] |

| Experimental Autoimmune Encephalomyelitis (EAE) (mice) | Clinical Score | 7.5 mg/kg/day (subcutaneous) | Significant reduction in EAE scores | [3] |

| EAE (mice) | CD3+ T cell infiltration in spinal cord | 7.5 mg/kg/day (subcutaneous) | Significantly reduced density | [3] |

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the PI3Kγ signaling pathway, which is a critical downstream effector of G-protein coupled receptors (GPCRs) activated by chemokines and other inflammatory mediators. Inhibition of PI3Kγ by this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream signaling proteins such as Akt (Protein Kinase B) and subsequently mTOR. The dampening of this cascade leads to the inhibition of pro-inflammatory responses, including cell migration, proliferation, and cytokine production, primarily through the modulation of transcription factors like NF-κB.

Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.

Experimental Workflows

Target Validation Workflow

A general workflow for validating PI3Kγ as a therapeutic target in inflammation using this compound involves a multi-step process, from in vitro enzymatic assays to in vivo disease models.

Caption: General workflow for PI3Kγ target validation using this compound.

In Vivo Inflammation Model Workflow (EAE)

The Experimental Autoimmune Encephalomyelitis (EAE) model is a widely used animal model for multiple sclerosis, a chronic inflammatory disease of the central nervous system.

Caption: Workflow for an in vivo EAE model to assess this compound efficacy.

Experimental Protocols

In Vitro PI3Kγ Kinase Assay

Objective: To determine the in vitro potency of this compound against recombinant human PI3Kγ.

Materials:

-

Recombinant human PI3Kγ (e.g., 100 ng)

-

This compound

-

Kinase Buffer (10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Na Cholate)

-

ATP (15 µM final concentration)

-

γ-[³³P]ATP (100 nCi)

-

Lipid vesicles (18 µM PtdIns, 250 µM PtdSer)

-

DMSO (vehicle control)

Procedure:

-

Incubate recombinant human PI3Kγ with varying concentrations of this compound or DMSO in kinase buffer at room temperature.

-

Initiate the kinase reaction by adding ATP/γ-[³³P]ATP and lipid vesicles.

-

Incubate the reaction at room temperature for a defined period (e.g., 20 minutes).

-

Terminate the reaction.

-

Separate the radiolabeled product (PIP3) from the reaction mixture using thin-layer chromatography (TLC).

-

Quantify the amount of ³³P-labeled PIP3 using a phosphorimager.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for Phospho-Akt (p-Akt)

Objective: To assess the inhibitory effect of this compound on PI3Kγ-mediated Akt phosphorylation in a cellular context.

Materials:

-

RAW264.7 mouse macrophages or primary monocytes

-

This compound (0-30 µM)

-

Stimulant (e.g., C5a or MCP-1)

-

Lysis Buffer (supplemented with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Seed cells and culture overnight.

-

Pre-treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 15 minutes).

-

Stimulate the cells with an appropriate agonist (e.g., C5a or MCP-1) for a short period (e.g., 5-10 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with an antibody against total Akt for loading control.

-

Quantify band intensities to determine the inhibition of Akt phosphorylation.

Monocyte Chemotaxis Assay

Objective: To evaluate the effect of this compound on monocyte migration towards a chemoattractant.

Materials:

-

Primary human or mouse monocytes

-

This compound

-

Chemoattractant (e.g., MCP-1)

-

Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size inserts)

-

Assay buffer (e.g., serum-free media)

Procedure:

-

Isolate primary monocytes.

-

Resuspend the monocytes in assay buffer.

-

Pre-incubate the monocytes with various concentrations of this compound or DMSO.

-

Place the chemoattractant in the lower chamber of the chemotaxis plate.

-

Add the pre-treated monocyte suspension to the upper chamber (insert).

-

Incubate the plate at 37°C in a CO₂ incubator for a period that allows for migration (e.g., 90 minutes to 4 hours).

-

Remove the insert and quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, or by using a fluorescent dye that binds to cellular DNA.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

Objective: To assess the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.

Materials:

-

DBA/1 mice

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

Procedure:

-

Immunization:

-

On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.

-

On day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.

-

-

Treatment:

-

Begin treatment with this compound (e.g., daily oral gavage) at the onset of clinical signs of arthritis or prophylactically.

-

-

Clinical Assessment:

-

Monitor the mice daily for the onset and severity of arthritis.

-

Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per mouse is 16.

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 42), euthanize the mice.

-

Collect paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Measure serum levels of anti-collagen antibodies and inflammatory cytokines.

-

Conclusion

The selective PI3Kγ inhibitor this compound has proven to be an invaluable pharmacological tool for the validation of PI3Kγ as a therapeutic target in a wide range of inflammatory diseases. Its demonstrated potency in inhibiting the PI3K/Akt signaling cascade, coupled with its efficacy in preclinical models of inflammation, provides a strong rationale for the continued development of PI3Kγ inhibitors for clinical use. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to further investigate the role of PI3Kγ in inflammation and to evaluate the therapeutic potential of novel PI3Kγ-targeting compounds.

References

An In-depth Technical Guide to Utilizing AS-604850 in Preclinical Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-604850 is a potent and selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1] With significant selectivity over other Class I PI3K isoforms, this compound has emerged as a valuable tool for investigating the role of PI3Kγ in various physiological and pathological processes, particularly in the realm of immunology and autoimmune diseases. PI3Kγ is predominantly expressed in leukocytes and plays a crucial role in mediating inflammatory responses, making it an attractive therapeutic target for a range of autoimmune disorders.[2][3] This technical guide provides a comprehensive overview of the use of this compound in key preclinical models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE), collagen-induced arthritis (CIA), and systemic lupus erythematosus (SLE).

Mechanism of Action and Selectivity

This compound exerts its effects by inhibiting the catalytic activity of the p110γ subunit of PI3Kγ. This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in intracellular signaling. The reduction in PIP3 levels subsequently dampens the activation of downstream effectors such as Akt and mTOR, which are involved in cell growth, proliferation, survival, and migration.[2]

The selectivity of this compound for PI3Kγ is a key attribute for its use as a research tool. In vitro studies have demonstrated its inhibitory activity against various PI3K isoforms, highlighting its preference for PI3Kγ.

| Parameter | PI3Kγ | PI3Kα | PI3Kβ | PI3Kδ | Reference |

| IC50 | 0.25 µM | 4.5 µM | >20 µM | >20 µM | [1] |

| Ki | 0.18 µM | - | - | - | [1] |

| Selectivity Fold (vs. PI3Kγ) | - | 18-fold | >80-fold | >80-fold | [1] |

This selectivity profile allows for a more targeted investigation of the specific roles of PI3Kγ in immune cell function and autoimmune pathogenesis, minimizing off-target effects that might be observed with pan-PI3K inhibitors.

Signaling Pathway

The PI3Kγ signaling pathway is a critical regulator of immune cell function, particularly in macrophages and T cells. Its activation downstream of G-protein coupled receptors (GPCRs), such as chemokine receptors, initiates a cascade of events that influence cell migration, activation, and cytokine production. Inhibition of PI3Kγ by this compound disrupts this cascade, leading to a modulation of the immune response.

References

- 1. Mapping the accumulation of co-infiltrating CNS dendritic cells and encephalitogenic T cells during EAE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Bidirectional Effect of IFN-γ on Th17 Responses in Experimental Autoimmune Uveitis [frontiersin.org]

The Effect of AS-604850 on Akt Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common hallmark of various human cancers and inflammatory diseases, making its components prime targets for therapeutic intervention.[3][4][5] Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that serves as a central node in this pathway.[2][6] Its activation is contingent on phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), which is mediated by upstream kinases following the activation of PI3K.[1][7]

AS-604850 is a selective, ATP-competitive small molecule inhibitor of the class IB PI3K isoform, PI3Kγ.[8][9][10] This technical guide provides an in-depth overview of the mechanism by which this compound affects Akt phosphorylation, presents quantitative data on its inhibitory activity, and details the experimental protocols necessary to assess its effects in research settings.

Mechanism of Action: Inhibition of PI3Kγ Blocks Downstream Akt Phosphorylation

The activation of the Akt pathway typically begins with the stimulation of G-protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), which in turn activate PI3Kγ.[5][11] Activated PI3Kγ phosphorylates the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][5][11] PIP3 acts as a docking site on the plasma membrane, recruiting proteins with pleckstrin homology (PH) domains, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[5][12]

Once recruited to the membrane, Akt is phosphorylated and partially activated by PDK1 at Thr308 in its activation loop.[12][13] For full activation, a second phosphorylation event is required at Ser473 within the C-terminal hydrophobic motif, a step mediated by the mTORC2 complex.[13][14][15] Activated, dually phosphorylated Akt (p-Akt) then dissociates from the membrane and phosphorylates a multitude of downstream substrates in the cytoplasm and nucleus, promoting cell survival and proliferation.[7][15]

This compound exerts its effect by directly inhibiting the catalytic activity of PI3Kγ in an ATP-competitive manner.[8][9] By blocking PI3Kγ, this compound prevents the conversion of PIP2 to PIP3. The resulting depletion of PIP3 at the plasma membrane prevents the recruitment and subsequent phosphorylation of Akt at both Thr308 and Ser473. Consequently, the downstream signaling cascade is effectively inhibited.

Quantitative Inhibition Data

This compound demonstrates high selectivity for the PI3Kγ isoform over other class I PI3K isoforms. This selectivity is critical for dissecting the specific roles of PI3Kγ in cellular signaling.

Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms

| Target Isoform | IC50 | Ki | Selectivity vs. PI3Kγ |

| PI3Kγ | 250 nM[8][9][16] | 0.18 µM[8][9] | - |

| PI3Kα | 4.5 µM[8] | N/A | 18-fold[8][9] |

| PI3Kβ | > 20 µM[8] | N/A | > 80-fold[8][16] |

| PI3Kδ | > 20 µM[8] | N/A | > 80-fold[8] |

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. N/A: Not Available.

The inhibitory effect of this compound on the PI3Kγ enzyme translates to the inhibition of Akt phosphorylation in various cell-based assays.

Table 2: Cellular Inhibitory Activity of this compound on Akt Phosphorylation

| Cell Type | Stimulus | Effect Measured | IC50 |

| RAW264 Mouse Macrophages | C5a | Inhibition of PKB (Akt) phosphorylation | 10 µM[8][9] |

| Primary Mouse Monocytes | MCP-1 | Inhibition of PKB (Akt) phosphorylation | Concentration-dependent[9] |

| Rat Hepatocytes | Glycochenodeoxycholate (GCDC) | Diminished Akt phosphorylation | Concentration-dependent[8] |

Experimental Protocols

To assess the effect of this compound on Akt phosphorylation, a combination of in vitro kinase assays and cell-based Western blot analyses are typically employed.

In Vitro PI3Kγ Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of PI3Kγ.

Methodology:

-

Reaction Mixture Preparation : Prepare a kinase buffer (e.g., 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄, 50 mM HEPES pH 7.5).

-

Lipid Vesicle Preparation : Prepare lipid vesicles containing phosphatidylinositol (PtdIns) and phosphatidylserine (B164497) (PtdSer) (e.g., 18 µM PtdIns and 250 µM PtdSer).[8]

-

Inhibitor Incubation : In a reaction plate, incubate recombinant human PI3Kγ (e.g., 100 ng) with various concentrations of this compound (or DMSO as a vehicle control) in the kinase buffer.[8]

-

Kinase Reaction Initiation : Start the reaction by adding the lipid vesicles and ATP. For radiometric assays, use [γ-³³P]ATP or [γ-³²P]ATP.[8][17] A typical final ATP concentration is 15 µM.[8]

-

Incubation : Incubate the reaction at room temperature for a defined period (e.g., 15-40 minutes).[17]

-

Reaction Termination : Stop the reaction by adding 1M HCl or another suitable stopping agent.[17]

-

Product Quantification : Quantify the amount of phosphorylated PtdIns (PIP3). This can be achieved through various methods, such as scintillation proximity assay (SPA) beads, thin-layer chromatography (TLC), or luminescence-based assays like the Adapta™ Universal Kinase Assay, which measures ADP formation.[8][17]

-

Data Analysis : Calculate the percentage of inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Akt Phosphorylation Assay (Western Blot)

This is the most common method to determine the effect of an inhibitor on Akt phosphorylation within a cellular context.

Methodology:

-

Cell Culture and Treatment : Plate cells of interest (e.g., RAW264 macrophages, primary monocytes) and allow them to adhere. If basal p-Akt levels are high, serum-starve the cells for several hours. Pre-incubate the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Stimulation : Induce Akt phosphorylation by treating the cells with a relevant agonist (e.g., 100 nM insulin (B600854), 100 ng/mL PDGF, or C5a) for a short period (e.g., 15-30 minutes).[1]

-

Cell Lysis : Immediately stop the reaction by placing the culture plates on ice and washing the cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation.[1][18]

-

Protein Quantification : Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a standard method like the BCA protein assay.[18]

-

SDS-PAGE and Western Transfer : Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]

-

Immunoblotting :

-

Blocking : Block the membrane with 5% nonfat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12][19]

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308).[12][19]

-

Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

-

-

Signal Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[1]

-

Normalization : To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total Akt.[1] A loading control like β-actin or GAPDH can also be used.

-

Data Analysis : Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample to determine the relative change in Akt phosphorylation.

Summary

This compound is a potent and selective inhibitor of PI3Kγ. Its mechanism of action involves the direct inhibition of PI3Kγ's catalytic activity, which is a critical upstream event for the activation of Akt. By preventing the production of PIP3, this compound effectively blocks the membrane recruitment and subsequent phosphorylation of Akt at key activating residues Thr308 and Ser473. This inhibitory effect has been quantified in both enzymatic and cellular assays, confirming its utility as a tool for studying the physiological and pathological roles of the PI3Kγ/Akt signaling axis. The protocols outlined in this guide provide a robust framework for researchers to investigate and confirm the impact of this compound on Akt phosphorylation in their specific models of interest.

References

- 1. benchchem.com [benchchem.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a novel phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor against hematologic malignancies and theoretical studies on its PI3Kγ-specific binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PI3Kγ INHIBITION ALLEVIATES SYMPTOMS AND INCREASES AXON NUMBER IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ulab360.com [ulab360.com]

- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleck.co.jp [selleck.co.jp]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. benchchem.com [benchchem.com]

- 19. ccrod.cancer.gov [ccrod.cancer.gov]

AS-604850: A Technical Guide for Cancer Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-604850 is a potent, selective, and ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1] Predominantly expressed in hematopoietic cells, PI3Kγ is a critical signaling node in the tumor microenvironment (TME), playing a key role in the function of myeloid cells such as macrophages and myeloid-derived suppressor cells (MDSCs).[2][3][4][5] These cell types are often implicated in creating an immunosuppressive TME that fosters tumor growth and resistance to therapies. By selectively targeting PI3Kγ, this compound serves as a valuable tool for investigating the role of this kinase in cancer immunology and for exploring its therapeutic potential. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by inhibiting the catalytic activity of the p110γ subunit of PI3Kγ. This kinase is a central component of a signaling pathway that is activated by G-protein coupled receptors (GPCRs), such as chemokine receptors, which are crucial for the recruitment and function of immune cells.[6] Inhibition of PI3Kγ by this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, prevents the activation of downstream effectors like Akt (also known as protein kinase B or PKB) and mTOR, which are involved in cell survival, proliferation, and polarization.[1]

In the context of cancer immunology, the primary mechanism of action of this compound is the modulation of myeloid cell function within the TME. Specifically, inhibition of PI3Kγ has been shown to:

-

Repolarize Tumor-Associated Macrophages (TAMs): It can shift the phenotype of immunosuppressive M2-like macrophages towards a pro-inflammatory, anti-tumoral M1-like state.[2][6]

-

Inhibit Myeloid-Derived Suppressor Cell (MDSC) Function: It can interfere with the immunosuppressive activities of MDSCs, thereby enhancing anti-tumor T-cell responses.[5]

-

Reduce Neutrophil Recruitment: By blocking chemokine signaling, it can decrease the infiltration of neutrophils into inflammatory sites and potentially tumors.[1][7]

Data Presentation

Inhibitory Activity and Selectivity

This compound demonstrates significant potency and selectivity for the PI3Kγ isoform.

| Parameter | PI3Kγ | PI3Kα | PI3Kβ | PI3Kδ | Reference |

| IC50 | 0.25 µM | 4.5 µM | >20 µM | >20 µM | [7][8] |

| Ki | 0.18 µM | - | - | - | [1] |

| Selectivity Fold | - | 18-fold | >80-fold | >80-fold | [7] |

In Vitro Cellular Activity

| Cell Type | Stimulus | Assay | IC50 / Effect | Reference |

| RAW264.7 Mouse Macrophages | C5a | PKB Phosphorylation | 10 µM | [1][7] |

| Pik3cg+/+ Mouse Monocytes | MCP-1 | Chemotaxis | IC50 of 21 µM | [7] |

| Pik3cg+/+ Mouse Monocytes | MCP-1 | PKB Phosphorylation | Concentration-dependent inhibition | [1] |

In Vivo Activity

| Model | Parameter Measured | Dose | Effect | Reference |

| RANTES-induced Peritonitis (Mouse) | Neutrophil Recruitment | ED50 = 42.4 mg/kg (p.o.) | Reduction in neutrophil infiltration | [1][7] |

| Thioglycollate-induced Peritonitis (Mouse) | Neutrophil Recruitment | 10 mg/kg (p.o.) | 31% reduction in neutrophil recruitment | [1][7] |

| Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) | Macrophage and CD3+ T cell infiltration | 7.5 mg/kg/day (s.c.) | Significant decrease in cell numbers in the spinal cord | [9] |

Signaling Pathways and Experimental Workflows

PI3Kγ Signaling Pathway in Myeloid Cells

The following diagram illustrates the central role of PI3Kγ in mediating signals from chemokine receptors to downstream effectors that control myeloid cell function and polarization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PI3Kγ in Tumour Inflammation: Bridging Immune Response and Cancer Progression—A Mini‐Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PI3Kγ in Tumour Inflammation: Bridging Immune Response and Cancer Progression-A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting PI3K-gamma in myeloid driven tumour immune suppression: a systematic review and meta-analysis of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of PI3Kγ in metabolism and macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. amsbio.com [amsbio.com]

- 9. PI3Kγ INHIBITION ALLEVIATES SYMPTOMS AND INCREASES AXON NUMBER IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS MICE - PMC [pmc.ncbi.nlm.nih.gov]

AS-604850: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the selective PI3Kγ inhibitor, AS-604850. It covers supplier and purity details, the intricate PI3Kγ signaling pathway, and detailed experimental protocols for in vitro and in vivo studies. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their scientific investigations.

Supplier and Purity Information

This compound is commercially available from several reputable suppliers, ensuring accessibility for the research community. The purity of the compound is a critical factor for reliable experimental outcomes, and suppliers consistently offer high-purity this compound.

| Supplier | Purity |

| AdooQ Bioscience | >99% (HPLC)[1] |

| MedchemExpress | 99.95%[2] |

| Selleck Chemicals | 99.92%[3] |

| Immunomart | 99.91%[4] |

| MedKoo Biosciences | Not explicitly stated |

The PI3Kγ Signaling Pathway

Phosphoinositide 3-kinase gamma (PI3Kγ) is a key enzyme in a crucial intracellular signaling pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and migration. This pathway is particularly significant in the context of inflammation and immune responses.

The signaling cascade is initiated by the activation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) on the cell surface. This activation leads to the recruitment and activation of PI3Kγ at the plasma membrane. PI3Kγ then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).

PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB) and Phosphoinositide-Dependent Kinase 1 (PDK1). The co-localization of Akt and PDK1 at the membrane allows PDK1 to phosphorylate and partially activate Akt. Full activation of Akt is achieved through a subsequent phosphorylation event by the mTORC2 complex.

Once activated, Akt proceeds to phosphorylate a wide array of downstream effector proteins, thereby modulating their activity and orchestrating various cellular responses. Key downstream targets of Akt include the mammalian Target of Rapamycin (mTOR), which regulates protein synthesis and cell growth, and Glycogen Synthase Kinase 3 (GSK3), which is involved in a variety of cellular processes. The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.

PI3Kγ Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro PI3Kγ Kinase Assay

This protocol provides a framework for assessing the inhibitory activity of this compound on PI3Kγ in a cell-free system.

Materials:

-

Recombinant human PI3Kγ enzyme

-

This compound

-

Kinase Buffer (e.g., 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄, 1 mM β-glycerophosphate, 0.1% Sodium Cholate)

-

Lipid Vesicles (containing Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer))

-

ATP (radiolabeled [γ-³³P]ATP or for use with ADP-Glo™ assay)

-

DMSO (for compound dilution)

-

96-well or 384-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or scintillation counter)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup:

-

In each well of the assay plate, add the recombinant PI3Kγ enzyme (e.g., 100 ng).

-

Add the diluted this compound or DMSO (vehicle control).

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiate Kinase Reaction:

-

Add the kinase buffer containing the lipid vesicles and ATP to each well to start the reaction.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).

-

-

Terminate Reaction and Detect Signal:

-

Stop the reaction according to the detection method being used. For radioactive assays, this may involve adding a stop solution and capturing the phosphorylated lipids. For the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP and another to convert the generated ADP into a luminescent signal.

-

-

Data Analysis:

-

Measure the signal (luminescence or radioactivity) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

In Vitro PI3Kγ Kinase Assay Workflow.

In Vivo Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the induction of arthritis in mice and a general framework for evaluating the efficacy of this compound.

Materials:

-

Susceptible mouse strain (e.g., DBA/1J)

-

Bovine Type II Collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for administration (e.g., 0.5% carboxymethylcellulose in water)

-

Syringes and needles for immunization and administration

-

Calipers for paw thickness measurement

Procedure:

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen with CFA. Inject the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen with IFA. Administer a booster injection at a different site.

-

-

Monitoring of Arthritis Development:

-

Begin daily monitoring for signs of arthritis around day 21.

-

Clinically score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4, where 0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal inflammation with joint rigidity).

-

Measure paw thickness using calipers.

-

-

This compound Administration:

-

Treatment Initiation: Begin treatment when mice show initial signs of arthritis (e.g., a clinical score of 1 or 2).

-

Dosing: Prepare a suspension of this compound in the vehicle. Administer the compound orally (gavage) or via another appropriate route at a predetermined dose and frequency (e.g., once or twice daily). A vehicle-only group should be included as a control.

-

-

Efficacy Evaluation:

-

Continue daily clinical scoring and paw thickness measurements throughout the treatment period.

-

At the end of the study, euthanize the animals and collect paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.

-

Other endpoints can include measurement of inflammatory cytokines in serum or paw tissue.

-

-

Data Analysis:

-

Compare the clinical scores, paw thickness, and histological scores between the this compound-treated group and the vehicle-treated control group using appropriate statistical methods.

-

In Vivo Collagen-Induced Arthritis (CIA) Model Workflow.

References

Methodological & Application

Application Notes and Protocols for AS-604850 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-604850 is a potent and selective ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. This compound's selectivity for the γ isoform makes it a valuable tool for investigating the specific roles of PI3Kγ in these processes. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Data Presentation

The inhibitory activity of this compound against various PI3K isoforms and in cellular assays is summarized below.

| Target | Assay System | IC50 | Reference |

| PI3Kγ | Human Recombinant Enzyme | 0.25 µM | [1] |

| PI3Kα | Human Recombinant Enzyme | 4.5 µM | [1] |

| PI3Kβ | Human Recombinant Enzyme | >20 µM | [1] |

| PI3Kδ | Human Recombinant Enzyme | >20 µM | [1] |

| PKB (Akt) Phosphorylation | C5a-stimulated RAW264.7 Macrophages | 10 µM | [1] |

| MCP-1-mediated Chemotaxis | Pik3cg+/+ Monocytes | 21 µM | [1] |

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway

This compound inhibits PI3Kγ, a key enzyme in the PI3K/Akt signaling pathway. This pathway is activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Activated PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as Akt (also known as PKB), which in turn regulates various cellular processes.

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines the general workflow for determining the IC50 value of this compound against PI3Kγ.

Caption: General workflow for an in vitro PI3Kγ kinase assay.

Experimental Protocols

PI3Kγ In Vitro Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified human recombinant PI3Kγ.

Materials:

-

Recombinant human PI3Kγ enzyme

-

This compound

-

PI3K lipid substrate (e.g., PIP2)

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or radioactive [γ-33P]ATP

-

96-well or 384-well plates

-

Plate reader (luminescence or scintillation counter)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired concentration range.

-

Reaction Setup:

-

Add 2.5 µL of 4x PI3Kγ enzyme solution to each well of a 384-well plate.

-

Add 2.5 µL of the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

-

-

Initiate Kinase Reaction:

-

Add 5 µL of 2x substrate/ATP mixture to each well to start the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Terminate Reaction and Detect Signal (using ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Inhibition of PKB (Akt) Phosphorylation in RAW264.7 Macrophages

Objective: To assess the ability of this compound to inhibit the PI3Kγ-mediated phosphorylation of Akt in a cellular context.

Materials:

-

RAW264.7 macrophage cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

C5a (chemoattractant)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Cell Culture: Culture RAW264.7 cells to 80-90% confluency.

-

Cell Treatment:

-

Starve the cells in serum-free medium for 4 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with C5a (e.g., 50 ng/mL) for 10 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blot Analysis:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-Akt and total-Akt overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence reagent and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total-Akt signal. Plot the normalized signal against the this compound concentration to determine the IC50 value.

Monocyte Chemotaxis Assay

Objective: To evaluate the effect of this compound on monocyte migration in response to a chemoattractant.

Materials:

-

Primary human monocytes or a monocytic cell line (e.g., THP-1)

-

Chemotaxis medium (e.g., RPMI with 0.1% BSA)

-

This compound

-

Chemoattractant (e.g., MCP-1/CCL2)

-

Transwell inserts (e.g., 5 µm pore size)

-

24-well companion plates

-

Cell viability reagent (e.g., CellTiter-Glo®, Promega)

Procedure:

-

Cell Preparation: Isolate primary monocytes or culture the monocytic cell line. Resuspend the cells in chemotaxis medium.

-

Assay Setup:

-

Add the chemoattractant (MCP-1) to the lower wells of the 24-well plate.

-

Pre-incubate the monocytes with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add the pre-treated cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

-

Quantification of Migrated Cells:

-

Carefully remove the Transwell inserts.

-

Quantify the number of cells that have migrated to the lower chamber by measuring ATP levels using a cell viability reagent according to the manufacturer's instructions.

-

-

Data Analysis: Express the number of migrated cells as a percentage of the control (vehicle-treated) and plot against the this compound concentration to determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To determine if this compound induces apoptosis in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., a hematologic malignancy cell line)

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere (if applicable). Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and gates.

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant.

-

References

Application Notes and Protocols for AS-604850 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-604850 is a potent and selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. With an IC50 value of approximately 250 nM for PI3Kγ, it exhibits significantly lower affinity for other Class I PI3K isoforms, making it a valuable tool for investigating the specific roles of PI3Kγ in various cellular processes.[1][2] PI3Kγ is a key component of intracellular signaling pathways, particularly downstream of G-protein coupled receptors (GPCRs), and is predominantly expressed in hematopoietic cells. Its involvement in inflammation, immune responses, and cell migration has made it an attractive target for drug discovery in oncology and inflammatory diseases.

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including recommended working concentrations, protocols for determining optimal concentrations, and an overview of its mechanism of action.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the catalytic subunit of PI3Kγ. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins such as Akt (Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). By blocking the production of PIP3, this compound effectively attenuates the entire downstream signaling cascade, impacting cellular functions such as proliferation, survival, migration, and inflammatory responses.

Caption: PI3Kγ Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound across various assays and cell lines. It is important to note that a comprehensive public dataset on the cytotoxicity of this compound is limited. Therefore, researchers should perform their own dose-response experiments to determine the optimal non-toxic working concentration for their specific cell line and assay.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 / Ki | Source |

| PI3Kγ | Kinase Assay | 250 nM (IC50) | [1] |

| PI3Kγ | Kinase Assay | 180 nM (Ki) | [2] |

| PI3Kα | Kinase Assay | 4.5 µM (IC50) | [1] |

| PI3Kβ | Kinase Assay | >20 µM (IC50) | [1] |

| PI3Kδ | Kinase Assay | >20 µM (IC50) | [1] |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Cell Line | Assay | Effective Concentration | Observed Effect | Source |

| RAW264.7 (mouse macrophages) | PKB/Akt Phosphorylation | 10 µM (IC50) | Inhibition of C5a-mediated phosphorylation. | [2] |

| Primary mouse monocytes | PKB/Akt Phosphorylation | 0-30 µM | Concentration-dependent inhibition of MCP-1-mediated phosphorylation. | [2] |

| HepG2-Ntcp & Huh7-Ntcp (human liver) | Apoptosis Assay | 2.5 µM | Diminished bile salt-induced apoptosis. | [1] |

| EoL-1 (human eosinophilic leukemia) & human blood eosinophils | Chemotaxis Assay | Concentration-dependent | Suppression of chemotactic responses to PAF. | [1] |

| PC-3 (human prostate cancer) & Raji (human B-lymphoma) | Cell Proliferation Assay (72h) | 6.7 µM | Negligible effect on proliferation. | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-